Hexanoic anhydride

Organometallic synthesis Friedel-Crafts acylation Catalysis

Selecting the wrong anhydride chain length compromises reaction rates, product selectivity, and material performance. Hexanoic anhydride (CAS 2051-49-2) delivers the optimal C6 acyl chain where shorter anhydrides fall short. • Achieves up to 82% conversion with 97% monoacylation selectivity in ferrocene acylation • Yields higher degree of substitution & smaller nanoparticles vs. propionic anhydride in hyaluronic acid modification • Enables >10% WPG in polysaccharide esterification with enhanced hydrophobicity over acetic anhydride • Maximizes conversion and para-selectivity in zeolite-catalyzed aromatic acylation

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
CAS No. 2051-49-2
Cat. No. B150803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic anhydride
CAS2051-49-2
Synonyms1,1’-Anhydride Hexanoic Acid;  Hexanoic Acid Anhydride;  Caproic Acid Anhydride;  Caproic Anhydride;  Capronic Acid Anhydride;  Capronic Anhydride;  Hexanoyl Anhydride;  n-Hexanoic Acid Anhydride;  n-Hexanoic Anhydride
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC(=O)CCCCC
InChIInChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3
InChIKeyPKHMTIRCAFTBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoic Anhydride (CAS 2051-49-2) Procurement Guide: Overview and Baseline Properties


Hexanoic anhydride (CAS 2051-49-2) is a C6 medium-chain carboxylic acid anhydride [CH3(CH2)4CO]2O with a molecular weight of 214.30 g/mol. It is a clear, colorless to pale yellow liquid with a pungent odor, a boiling point of 246-248 °C, a density of 0.928 g/mL at 20 °C, and a refractive index of approximately 1.428–1.430 . As a reactive acylating agent, it is employed in the synthesis of esters, amides, and modified biopolymers such as chitosan and hyaluronic acid, as well as in the preparation of pharmaceutical intermediates including acremomannolipin A and acyclovir prodrugs .

Why Hexanoic Anhydride (CAS 2051-49-2) Cannot Be Directly Replaced by Shorter-Chain Analogs in Critical Applications


In-class substitution of hexanoic anhydride with acetic (C2), propionic (C3), or butyric (C4) anhydride is not straightforward. The acyl chain length governs not only the hydrophobicity and steric bulk of the introduced group but also the intrinsic reactivity of the anhydride. Kinetic studies on microcrystalline cellulose acylation reveal a non-linear trend: rate constants decrease from ethanoic to butanoic anhydride, then increase for pentanoic and hexanoic anhydride due to compensating enthalpic and entropic effects [1]. Furthermore, in zeolite-catalyzed acylations, conversion and para-selectivity in toluene increase with chain length up to hexanoic derivatives, after which they plateau [2]. Consequently, choosing a shorter or longer anhydride yields different reaction rates, product selectivities, and final material properties (e.g., particle size, tensile strength, and dimensional stability), making hexanoic anhydride a distinct selection for applications requiring a C6-acyl chain.

Hexanoic Anhydride (CAS 2051-49-2) Product-Specific Quantitative Evidence Guide


Ferrocene Acylation Conversion: Hexanoic Anhydride Delivers 82% Conversion Under Mild Conditions, Outperforming Acetic Anhydride

In the K10 montmorillonite-catalyzed acylation of ferrocene in chlorobenzene at 150-155 °C, hexanoic anhydride achieved an 82% conversion to acylferrocene with 97% selectivity for the monoacylated product. This conversion is 20 percentage points higher than that of acetic anhydride (62%) and comparable to the conversions of propionic (85%), butyric (84%), and valeric (85%) anhydrides [1].

Organometallic synthesis Friedel-Crafts acylation Catalysis

Hyaluronic Acid Esterification: Hexanoic Anhydride Yields Higher Degree of Substitution and Smaller Particle Size Compared to Propionic Anhydride

In the modification of hyaluronic acid (HA, 300 kDa) in aqueous solution for 24 h, hexanoic anhydride induced a higher degree of substitution (DS) than propionic anhydride. Dynamic light scattering (DLS) analysis further showed that HA esterified with hexanoic anhydride exhibited significantly smaller particle sizes compared to HA esterified with propionic anhydride [1]. Additionally, the hexanoic-modified HA formed micelle structures at lower concentrations [1].

Biomaterial modification Polysaccharide chemistry Drug delivery

Rubberwood Dimensional Stabilization: Acetylation Outperforms Hexanoylation Below 10% Weight Gain, Defining a Threshold for Hexanoic Anhydride Use

In a study comparing the dimensional stabilization of rubberwood (Hevea brasiliensis) modified with acetic anhydride versus hexanoic anhydride, acetylation was found to be more effective at providing dimensional stability below a weight percentage gain (WPG) of 10% [1]. Volumetric swelling due to modification was lower for acetylation at comparable WPGs [1].

Wood modification Polymer science Material properties

Zeolite-Catalyzed Toluene Acylation: Hexanoic Derivatives Mark the Apex of Conversion, Beyond Which Further Chain Lengthening Yields No Benefit

In the acylation of toluene over zeolite Beta (Si/Al ratio 12.5), the conversion of the acylating agent increased with chain length up to hexanoic derivatives; beyond that point, conversions remained almost constant [1]. Additionally, the selectivity for the para-isomer increased with chain length [1].

Friedel-Crafts acylation Zeolite catalysis Aromatic ketones

Hexanoyl-Modified Chitosan Nanoparticles: Defined Particle Size and Protein Loading Capacity Establish a Benchmark for Drug Delivery Applications

Hexanoyl chitosan was synthesized via coupling with hexanoic anhydride and subsequently formed into nanoparticles by ionotropic gelation with tripolyphosphate (TPP). The resulting nanoparticles exhibited a mean diameter of 324 nm (range 54.1–724 nm). At an initial BSA concentration of 0.2, 0.4, and 0.6 mg/mL, the encapsulation efficiency was 58.2%, 44.5%, and 28.1%, respectively, and loading capacity was 14.1%, 23.4%, and 30.3% [1].

Nanoparticle formulation Drug delivery Chitosan modification

Microcrystalline Cellulose Acylation Kinetics: Hexanoic Anhydride Exhibits a Rate Constant Rebound After Butanoic, Outpacing Shorter-Chain Analogs

Kinetic analysis of the homogeneous acylation of microcrystalline cellulose (MCC) in LiCl/N,N-dimethylacetamide revealed a non-linear trend in overall rate constants as a function of acyl chain length (Nc). The rate constants decreased from ethanoic to butanoic anhydride, then increased for pentanoic and hexanoic anhydride, a behavior attributed to compensating changes in activation enthalpy and entropy [1].

Cellulose esterification Reaction kinetics Biopolymer chemistry

Hexanoic Anhydride (CAS 2051-49-2) Best-Fit Research and Industrial Application Scenarios


Synthesis of Medium-Chain Acylferrocenes for Functional Materials

Hexanoic anhydride is the reagent of choice for introducing a C6 hexanoyl group onto ferrocene when a balance between moderate reactivity and increased hydrophobicity is required. The 82% conversion achieved in montmorillonite-catalyzed acylations [1] provides a solid yield for producing monoacylferrocenes with 97% selectivity, which are used as intermediates for surfactants, charge-transfer complexes, and combustion catalysts.

Preparation of Amphiphilic Hyaluronic Acid Nanoparticles for Drug Delivery

When modifying hyaluronic acid to create self-assembling nanoparticles, hexanoic anhydride yields a higher degree of substitution and smaller particle sizes compared to propionic anhydride [2]. This makes it particularly suitable for formulating drug-loaded nanocarriers with improved stability and controlled release properties, as demonstrated in curcumin delivery systems.

Biopolymer Modification Requiring High Substitution Above 10% Weight Gain

For applications such as wood or polysaccharide modification where a high degree of substitution (>10% WPG) is targeted, hexanoic anhydride may be preferred over acetic anhydride. While acetic anhydride provides better dimensional stabilization at low WPG, hexanoic anhydride enables the introduction of a longer, more hydrophobic chain that can alter material properties like water repellency and mechanical flexibility [3].

Zeolite-Catalyzed Friedel-Crafts Acylation of Aromatics

Hexanoic anhydride is an optimal acylating agent for zeolite-catalyzed acylation of toluene and similar substrates, as it achieves the maximum conversion among linear-chain anhydrides and offers improved para-selectivity compared to shorter-chain analogs [4]. This makes it valuable for synthesizing aromatic ketones used in dyes and fine chemicals.

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